molecular formula C13H13BrO4 B2891865 Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-32-2

Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2891865
CAS No.: 315237-32-2
M. Wt: 313.147
InChI Key: IMJVYFIMURAEKF-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C13H13BrO4. It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols

Scientific Research Applications

Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The exact mechanism of action of methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its bromine and ethoxy groups make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-4-17-11-5-8-10(6-9(11)14)18-7(2)12(8)13(15)16-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJVYFIMURAEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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